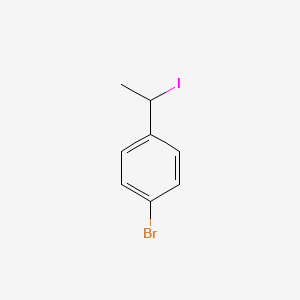
1-Bromo-4-(1-iodoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-iodoethyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of ethylbenzene to form 1-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale bromination and iodination reactions, often catalyzed by Lewis acids such as aluminum chloride or ferric bromide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Bromo-4-(1-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives.
科学的研究の応用
1-Bromo-4-(1-iodoethyl)benzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of halogenated organic compounds and their biological interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-(1-iodoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as reactive sites, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the ethyl group.
1-Bromo-4-ethylbenzene: Similar structure but lacks the iodine atom.
1-Iodo-4-ethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-4-(1-iodoethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and allows for a wide range of chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
125763-63-5 |
|---|---|
分子式 |
C8H8BrI |
分子量 |
310.96 g/mol |
IUPAC名 |
1-bromo-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8BrI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChIキー |
ZUWYDIXSWNABSC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


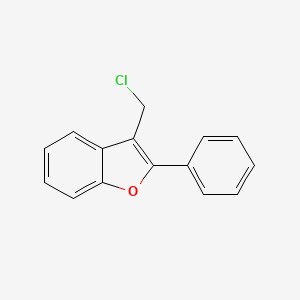
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
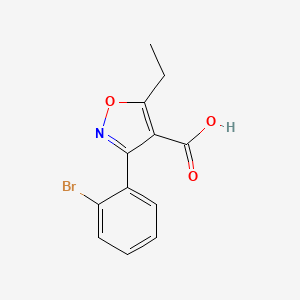
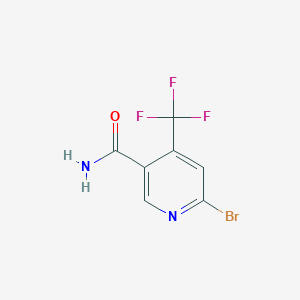

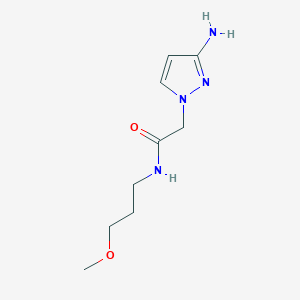
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
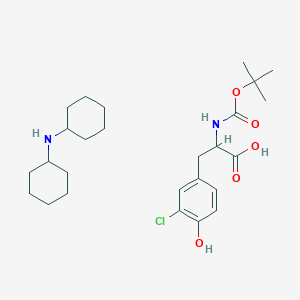
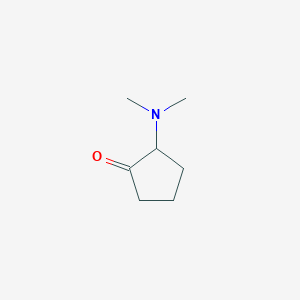
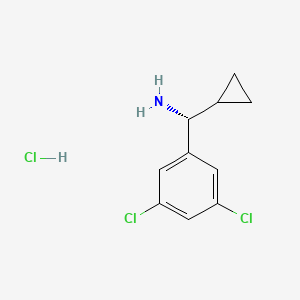
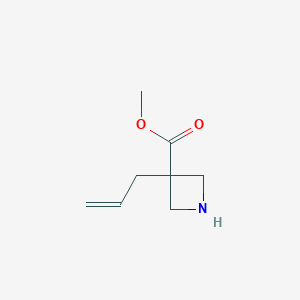
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
